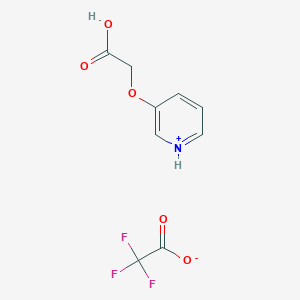

![molecular formula C20H26N2O4S2 B1406667 3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-94-2](/img/structure/B1406667.png)

3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Descripción general

Descripción

Benzo[d]thiazol-2(3H)-one is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This core structure is found in many bioactive compounds and synthetic drugs .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using techniques like NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For instance, they can undergo C-C and C-N bond formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of different substituents can affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. The compound , with its thiazole core, could potentially act as an effective antioxidant. This application is crucial in pharmaceuticals to prevent oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Anti-Inflammatory Activity

The anti-inflammatory potential of thiazole compounds is well-documented. They can inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and asthma .

Antimicrobial and Antifungal Activity

Thiazoles exhibit significant antimicrobial and antifungal effects. This compound could be used in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown potent effects on human tumor cell lines, indicating their potential use in cancer therapy. The compound’s ability to act on prostate cancer cells is particularly noteworthy .

Neuroprotective Applications

Thiazole derivatives can play a role in the synthesis of neurotransmitters like acetylcholine. This suggests potential applications in treating neurodegenerative diseases or protecting neuronal health .

Antidiabetic Activity

Thiazole compounds have been associated with antidiabetic activity, which could make them valuable in the management of diabetes through the modulation of insulin release or glucose metabolism .

Anti-Alzheimer’s Activity

The role of thiazoles in neurotransmitter synthesis also extends to potential applications in treating Alzheimer’s disease, possibly by affecting the biochemical pathways involved in the disease’s progression .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-ethoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS.C7H8O3S/c1-4-16-6-5-15-11-7-9(2)10(3)8-12(11)17-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,14H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIMUPPMEMJABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C(=C2)C)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)

![ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406597.png)

![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)

![3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate](/img/structure/B1406599.png)

![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)